2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide is a synthetic compound characterized by a complex structure that features multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process that typically involves:
Formation of the pyrazole ring: : Starting with an appropriate cyclopropyl derivative and hydrazine to form the pyrazole ring.
Morpholine-4-carbonylation: : Introducing the morpholine-4-carbonyl group via an amide coupling reaction.
Acetamide formation: : Finally, attaching the acetamide group with 3,4-dichlorophenylacetyl chloride under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale production would likely involve the optimization of these steps to enhance yield and purity, utilizing large reactors and continuous flow chemistry techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole moieties.
Reduction: : Reduction reactions can occur at the carbonyl group.
Substitution: : The dichlorophenyl group is prone to nucleophilic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.
Substitution: : Nucleophiles such as amines or thiols can induce substitution reactions under basic or acidic conditions.
Major Products Formed from These Reactions
Oxidation: : Leads to the formation of carboxylic acids or ketones.
Reduction: : Yields alcohols or amines.
Substitution: : Produces derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis due to its versatile functional groups, facilitating the creation of more complex molecules.
Biology and Medicine
In biological and medical research, the compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In industrial applications, it is examined for its role in materials science, particularly in the development of novel polymers and resins.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
The compound likely exerts its biological effects through the inhibition of specific enzymes or receptors, modifying signal transduction pathways.
Molecular Targets and Pathways Involved
Enzymes: : May target kinases or proteases involved in disease pathways.
Receptors: : Could interact with G-protein coupled receptors or ion channels, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to similar compounds, 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Each of these compounds shares a core structure but differs in the substituents attached, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O3/c20-14-4-3-13(9-15(14)21)22-18(26)11-25-17(12-1-2-12)10-16(23-25)19(27)24-5-7-28-8-6-24/h3-4,9-10,12H,1-2,5-8,11H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHXWBSBVHADTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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